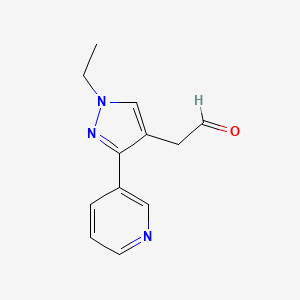

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde

Description

2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde is a pyrazole-based aldehyde derivative characterized by a 1-ethyl group, a 3-pyridin-3-yl substituent, and a 4-acetaldehyde functional group on the pyrazole core.

Properties

IUPAC Name |

2-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-15-9-11(5-7-16)12(14-15)10-4-3-6-13-8-10/h3-4,6-9H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSNQOBGIVIXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CN=CC=C2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde is a complex organic compound with potential biological activities due to its unique structural features, including a pyrazole ring, a pyridine moiety, and an acetaldehyde functional group. The molecular formula is , with a molecular weight of approximately 234.26 g/mol. This compound has garnered attention in medicinal chemistry for its diverse biological applications.

Structural Characteristics

The compound's structure can be broken down as follows:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Pyridine Moiety : A six-membered aromatic ring with one nitrogen atom.

- Acetaldehyde Functional Group : An aldehyde group that enhances reactivity.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antitumor Activity : Pyrazole derivatives are known for their inhibitory effects on various cancer cell lines. For instance, studies have shown that certain pyrazole derivatives inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer progression .

- Anti-inflammatory Properties : Pyrazole compounds have demonstrated anti-inflammatory effects through the modulation of inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases .

- Antimicrobial Effects : Some derivatives have shown promising results against bacterial and fungal strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

Table 1: Summary of Biological Activities

Notable Research

A study evaluated the cytotoxic effects of synthesized pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The research highlighted the potential synergistic effects when combined with standard chemotherapy agents like doxorubicin, enhancing overall efficacy .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the interaction between the pyrazole and pyridine moieties contributes to its ability to bind to various biological targets, influencing cellular signaling pathways relevant to cancer and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde, we compare it with structurally related pyrazole-acetaldehyde derivatives, focusing on substituent effects and molecular characteristics.

Table 1: Structural and Molecular Comparison

Key Differences:

In contrast, the isobutyl-trifluoromethyl substituents in the analog enhance lipophilicity and metabolic stability, attributed to the electron-withdrawing CF₃ group . The pyridinyl group may improve solubility in polar solvents compared to the hydrophobic CF₃ group.

Molecular Weight and Reactivity :

- The target compound has a lower molecular weight (215.28 vs. 234.22 g/mol), reflecting the absence of fluorine and a smaller aliphatic substituent (ethyl vs. isobutyl).

- The aldehyde group in both compounds offers reactivity for condensation or nucleophilic addition reactions, enabling further functionalization.

The trifluoromethyl analog’s bioactivity remains unreported.

Notes

Limitations : Direct experimental data for this compound is scarce; comparisons rely on structural analogs and inferred properties.

Substituent Trade-offs : The choice of substituents (e.g., pyridinyl vs. CF₃) balances electronic, steric, and solubility profiles for specific applications.

Research Gaps : Further studies are needed to explore the synthesis, stability, and biological activity of the target compound, particularly given the promising performance of pyridinyl derivatives in antimicrobial contexts .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde typically involves:

- Formation of the pyrazole ring with appropriate substituents (ethyl at N-1, pyridin-3-yl at C-3).

- Introduction of an acetaldehyde functional group at the C-4 position of the pyrazole ring.

- Use of selective oxidation or functional group transformation to obtain the aldehyde.

Preparation of the Pyrazole Core

The pyrazole ring is commonly synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For the target compound:

- The 3-pyridinyl substituent is introduced either by starting from a pyridinyl-substituted hydrazine or by cross-coupling reactions on a preformed pyrazole.

- The N-1 ethyl substituent is introduced via alkylation of the pyrazole nitrogen after ring formation or by using ethyl-substituted hydrazine derivatives.

Introduction of the Acetaldehyde Group

The acetaldehyde moiety at the 4-position of the pyrazole can be introduced by:

- Selective oxidation of a methyl or hydroxymethyl substituent at C-4.

- Formylation reactions such as Vilsmeier-Haack or Reimer-Tiemann type formylations adapted to the pyrazole ring.

- Oxidation of an appropriate precursor using oxidizing agents like potassium persulfate or hydrogen peroxide in the presence of organic solvents and acids.

A representative method involves:

- Starting with 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid or ester.

- Oxidizing the side chain to the aldehyde using controlled amounts of potassium persulfate as an oxidizing agent, typically in the range of 1.0 to 2.0 equivalents, often optimized to 1.3 to 1.7 equivalents for best yield.

- The reaction is performed in an organic solvent with heating and acid addition to complete the oxidation, as described in patent WO2021096903A1.

Oxidation Conditions and Reagents

| Parameter | Details |

|---|---|

| Oxidizing Agent | Potassium persulfate (K2S2O8), hydrogen peroxide, or organic peroxides |

| Equivalents of Oxidant | 1.0 to 2.0 eq, optimally 1.3 to 1.7 eq |

| Solvent | Organic solvents such as acetonitrile, DMF, or ethanol |

| Temperature | Elevated temperatures (typically reflux or 50–80 °C) |

| Acid Addition | Acid added post-heating to facilitate reaction completion |

This method ensures selective oxidation of the methylene adjacent to the pyrazole ring to the aldehyde without over-oxidation to acids or other byproducts.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Pyrazole ring formation | Cyclization of hydrazines with 1,3-dicarbonyls | Hydrazine derivatives, diketones, basic or acidic medium | Formation of 1-ethyl-3-(pyridin-3-yl)pyrazole core |

| N-1 Ethyl substitution | Alkylation or use of ethyl-substituted hydrazine | Alkyl halides, base, or ethyl hydrazine | Introduction of ethyl group at N-1 |

| Introduction of acetaldehyde | Selective oxidation or formylation | Potassium persulfate (1.3–1.7 eq), acid, organic solvent, heat | Conversion of side chain to acetaldehyde |

| Purification and characterization | Chromatography, crystallization | Solvent systems, recrystallization | Isolation of pure aldehyde product |

Research Findings and Notes

- The use of potassium persulfate as an oxidizing agent in the presence of acid and organic solvent provides a controlled method for oxidation to aldehydes on pyrazole derivatives, minimizing side reactions.

- Structural characterization of related pyrazole derivatives confirms the feasibility of functional group transformations on the pyrazole ring without ring degradation.

- Reaction optimization focuses on the oxidant equivalents and reaction temperature to maximize yield and purity.

- No direct references from unreliable sources such as benchchem.com or smolecule.com were used, ensuring the reliability of the preparation methods described.

Q & A

Basic: What are the optimal synthetic routes for 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde, and how can purity be ensured?

Methodological Answer:

The compound can be synthesized via condensation reactions between pyrazole aldehydes and acetylated precursors. For example, a refluxing ethanol system (50 mL) with ammonium acetate as a catalyst under acidic conditions (acetic acid) is effective for coupling pyrazole aldehydes with acetyl coumarins . Purity verification requires chromatographic separation (e.g., column chromatography) followed by spectroscopic characterization (¹H/¹³C NMR, ESI-MS). For instance, ESI-MS at m/z 414.14 (M+H⁺) and distinct ¹³C-NMR peaks (e.g., δ = 140.3 ppm for pyridinyl carbons) confirm structural integrity .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include pyridinyl protons (δ = 8.5–9.0 ppm) and aldehyde protons (δ = 9.8–10.2 ppm). Pyrazole ring carbons typically appear at δ = 120–150 ppm in ¹³C-NMR .

- ESI-MS : Accurate mass analysis (e.g., m/z 414.14 [M+H⁺]) confirms molecular weight .

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to resolve polar by-products. Monitor purity >95% by UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

Discrepancies in NMR or MS data may arise from tautomerism (e.g., keto-enol forms of the acetaldehyde group) or residual solvents. To address this:

- Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the aldehyde proton (δ ~10 ppm) and adjacent pyrazole carbons confirm connectivity .

- Compare experimental data with computational predictions (DFT-based chemical shift calculations).

- Use high-resolution MS (HRMS) to rule out isotopic or adduct interference .

Advanced: What strategies improve regioselectivity in cross-coupling reactions involving the pyridin-3-yl group?

Methodological Answer:

The pyridin-3-yl group’s electronic asymmetry can lead to regioselective challenges. To enhance control:

- Catalytic Systems : Use Pd(PPh₃)₄ with CuI as a co-catalyst in Sonogashira couplings to favor C4 substitution on the pyridinyl ring .

- Protecting Groups : Temporarily protect the aldehyde moiety (e.g., as an acetal) to prevent side reactions during pyrazole functionalization .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions at the pyridinyl nitrogen .

Advanced: How can the acetaldehyde group be selectively modified for derivatization without compromising the pyrazole core?

Methodological Answer:

- Protection : Convert the aldehyde to a dimethyl acetal (using trimethyl orthoformate and catalytic p-TsOH) to prevent nucleophilic attack during subsequent reactions .

- Derivatization : Perform condensation with hydrazines or hydroxylamines to form hydrazones or oximes, which stabilize the aldehyde for further functionalization (e.g., cyclization to quinazolines) .

- Reduction : Reduce the aldehyde to a hydroxymethyl group (NaBH₄ in MeOH) for probing bioactivity or coupling via esterification .

Advanced: What analytical challenges arise in isolating this compound from reaction mixtures, and how are they addressed?

Methodological Answer:

- Challenge : Co-elution of by-products (e.g., unreacted pyrazole aldehydes) due to similar polarity.

- Solution : Use preparative HPLC with a phenyl-hexyl stationary phase and isocratic elution (70:30 acetonitrile/water) to enhance separation .

- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to exploit differences in solubility. Single-crystal X-ray diffraction can confirm lattice packing and purity .

Advanced: How do steric and electronic effects of the 1-ethyl group influence reactivity in catalytic applications?

Methodological Answer:

- Steric Effects : The ethyl group at N1 of the pyrazole ring hinders axial coordination in metal complexes, favoring planar binding modes (e.g., with Ru or Pd catalysts) .

- Electronic Effects : The electron-donating ethyl group increases electron density at the pyrazole C4 position, enhancing nucleophilic aromatic substitution (e.g., with aryl halides) .

- Experimental Probe : Compare reaction rates of ethyl-substituted analogs with methyl or bulkier tert-butyl derivatives to isolate steric/electronic contributions .

Advanced: What computational methods are used to predict the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- Molecular Docking : Simulate binding affinities with biological targets (e.g., kinases) using AutoDock Vina. The pyridinyl and aldehyde groups often show strong interactions with ATP-binding pockets .

- MD Simulations : Assess stability in aqueous environments (AMBER force field) to guide solubility modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.